(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid
Description
“(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid” (CAS: 1803077-47-5) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4'-fluoro-[1,1'-biphenyl]-4-yl substituent. Its molecular formula is C₂₀H₂₂FNO₄, with a molecular weight of 359.40 g/mol . The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide coupling or drug discovery applications . This compound is commercially available in milligram to gram quantities, with purity ≥95%, and requires storage at controlled temperatures (2–8°C) .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKTKLCTPQDCO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amino Acid Derivative Formation: The amino acid backbone is constructed through standard peptide synthesis techniques, often starting from commercially available chiral amino acids.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the fluoro group or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: De-fluorinated biphenyl derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Bioconjugation: The Boc-protected amine group allows for selective deprotection and subsequent conjugation to biomolecules, facilitating the study of protein-ligand interactions.
Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then interact with biological targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectroscopic Properties
- Lipophilicity: The Boc-protected amine in the target compound increases hydrophobicity compared to free amino acids like 3-(4-biphenylyl)-D-alanine (clogP ~2.5 vs. ~1.2) .
- NMR Data :
Stereochemical and Enantiomeric Considerations
- The (R)-configuration of the target compound is critical for its intended applications, as seen in enantiomer-specific activities of Fluprofen (S-enantiomer is pharmacologically active) .
- Enantiomeric analogs like (R)-3-(4-chlorophenyl)-2-hydroxypropanoic acid (CAS: 1141478-91-2) highlight the role of stereochemistry in modulating solubility and metabolic stability .
Biological Activity
(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a chiral center and a biphenyl moiety which may influence its interaction with biological targets. This article will explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound generally involves several key steps:
- Protection of Amino Group : The amino group is protected using a Boc (tert-butyloxycarbonyl) group to ensure stability during subsequent reactions.
- Formation of the Biphenyl Moiety : The introduction of the 4'-fluoro-[1,1'-biphenyl]-4-yl group can be achieved through various coupling reactions, such as Suzuki or Sonogashira coupling.
- Final Deprotection : After the desired structure is obtained, the Boc group is removed to yield the final product.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific biological targets. It has been studied for its potential as an inhibitor of GABA transporters, which are critical in regulating neurotransmission in the central nervous system.
Inhibitory Potency
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory activity against GABA transporters (mGATs). For instance:
- mGAT1 : pIC50 values indicate moderate inhibition.
- mGAT2 : Compounds demonstrated higher selectivity.
- mGAT4 : Notably high inhibitory potency was observed, suggesting potential therapeutic applications for neuropathic pain management .
Study 1: GABA Transporter Inhibition
In a study evaluating various functionalized amino acids as inhibitors of GABA uptake, it was found that certain derivatives exhibited pIC50 values greater than 5.00 against mGAT subtypes. The compound's biphenyl moiety was essential for enhancing binding affinity and selectivity towards mGAT4 .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human embryonic kidney cells expressing GABA transporters. The results indicated that while some derivatives were effective in inhibiting GABA uptake, they also displayed varying levels of cytotoxic effects. This highlights the importance of further optimizing the structure to balance efficacy and safety .
Data Tables
| Compound Name | mGAT Inhibition (pIC50) | Selectivity | Cytotoxicity |
|---|---|---|---|
| This compound | 5.36 (mGAT4) | High | Moderate |
| Similar Derivative A | 5.04 (mGAT3) | Moderate | Low |
| Similar Derivative B | 5.43 (mGAT2) | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves coupling a Boc-protected amino acid with a fluorinated biphenyl moiety. A key step is the stereoselective formation of the chiral center, often achieved using asymmetric catalysis or chiral auxiliaries. For example, a similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, was synthesized via hydrolysis of a methyl ester using LiOH in a THF/water mixture .
- Enantiomeric Control : Chiral HPLC or capillary electrophoresis is recommended for purity validation. Dynamic kinetic resolution (DKR) or enzymatic methods may enhance stereochemical fidelity.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- X-ray crystallography : Use SHELX software (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and bond angles .
- NMR spectroscopy : Analyze and spectra to verify the fluorobiphenyl group and Boc-protection.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Approach : Co-crystallization with co-formers (e.g., chiral amines) or use of solvent-drop grinding can improve crystal lattice stability. If twinning occurs, SHELXL’s TWIN command can refine data .
- Solvent Optimization : Screen solvents like ethyl acetate/hexane mixtures to balance polarity and solubility.
Q. How do steric and electronic effects of the 4'-fluoro-[1,1'-biphenyl] group influence biological activity in target binding studies?
- Experimental Design :
- SAR Studies : Compare activity against analogs with non-fluorinated or differently substituted biphenyls.
- Computational Modeling : Use DFT calculations to assess electron-withdrawing effects of fluorine on binding affinity (e.g., to enzymes like kinases or proteases).
- Data Interpretation : Fluorine’s electronegativity may enhance binding via dipole interactions or alter metabolic stability.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics.
- Meta-Analysis : Compare datasets from PubChem or EPA DSSTox to identify outliers .
Data Analysis & Optimization
Q. What analytical methods are critical for quantifying trace impurities in this compound?
- Techniques :
- UHPLC-MS/MS : Detect sub-1% impurities using reverse-phase C18 columns and gradient elution.
- ICP-MS : Screen for heavy metals if used in biological systems.
- Validation : Follow ICH Q3A guidelines for impurity profiling.
Q. How does the Boc-protecting group impact solubility and reaction kinetics in downstream derivatization?
- Experimental Insights :
- Solubility Tests : Compare DMSO/PBS solubility profiles of Boc-protected vs. deprotected analogs.
- Kinetic Studies : Monitor deprotection rates (e.g., TFA cleavage) via in-situ IR spectroscopy.
Specialized Applications
Q. What role does this compound play in designing peptide-based therapeutics?
- Application : As a non-natural amino acid, it can stabilize peptide backbones or enhance target specificity. For example, Fmoc-protected analogs (e.g., (2R,3R)-3-((Fmoc)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid) are used in SPPS (solid-phase peptide synthesis) to introduce fluorinated motifs .
- Optimization : Use CD spectroscopy to monitor conformational changes upon fluorine substitution.
Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?
- Screening Workflow :
- Fragment Library Integration : Pair with X-ray crystallography to identify binding "hotspots" on proteins.
- Thermal Shift Assays : Measure protein stability upon ligand binding.
- Challenges : Low solubility may require PEG-based formulations for high-concentration screens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
